molecular formula C22H36N4O5S B606128 Biotin-PEG2-C4-Alkyne

Biotin-PEG2-C4-Alkyne

Cat. No.: B606128
M. Wt: 468.6 g/mol
InChI Key: BMIRHLAYBWVOOC-WFXMLNOXSA-N
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Description

Biotin-PEG2-C4-Alkyne is a compound that combines biotin, polyethylene glycol (PEG), and an alkyne functional group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The biotin moiety allows for affinity-based applications, while the alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Mechanism of Action

Target of Action

Biotin-PEG2-C4-Alkyne is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of various proteins .

Mode of Action

This compound operates through a mechanism known as PROTAC (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This binding leads to the ubiquitination and subsequent degradation of the target protein . This compound, as a click chemistry reagent, contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating various cellular processes such as cell cycle progression, signal transduction, and responses to oxidative stress .

Pharmacokinetics

The peg2 linker in the compound is known to enhance water solubility , which could potentially improve its bioavailability.

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This degradation can influence various cellular processes, depending on the specific proteins targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction it undergoes can be affected by the presence of copper ions . Additionally, the stability of the compound might be influenced by storage conditions .

Biochemical Analysis

Biochemical Properties

Biotin-PEG2-C4-Alkyne plays a significant role in biochemical reactions. The biotin part of this compound has a high affinity and can bind with proteins like streptavidin or avidin, which are widely used in biological labeling and bioconjugation experiments . The alkyne group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .

Cellular Effects

The effects of this compound on cells and cellular processes are largely dependent on the biomolecules it is conjugated to. The biotin component of this compound can interact with cellular proteins that have a high affinity for biotin, potentially influencing cell function .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form covalent bonds with azide-tagged molecules via the CuAAC reaction . This allows for the specific covalent linkage of molecules, a feature that is exploited in the field of click chemistry .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings would depend on the specific experimental conditions and the biomolecules it is conjugated to. Peg-based compounds like this compound are generally known for their stability .

Metabolic Pathways

The involvement of this compound in metabolic pathways would be largely dependent on the specific biomolecules it is conjugated to. The biotin component of this compound could potentially interact with enzymes or cofactors in biotin-dependent metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on the specific biomolecules it is conjugated to. The biotin component of this compound could potentially interact with cellular transporters or binding proteins that recognize biotin .

Subcellular Localization

The subcellular localization of this compound would depend on the specific biomolecules it is conjugated to. The biotin component of this compound could potentially direct it to specific compartments or organelles based on the localization of biotin-binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG2-C4-Alkyne is synthesized through a multi-step process involving the conjugation of biotin with a PEG linker and the introduction of an alkyne group. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG2-C4-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group of this compound and an azide-containing molecule .

Common Reagents and Conditions

Major Products

The major product formed from the CuAAC reaction is a biotinylated molecule with a stable triazole linkage. This product can be used for various affinity-based applications and further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-PEG2-C4-Alkyne is unique due to its specific PEG linker length and the presence of a C4 spacer, which provides optimal flexibility and spacing for bioconjugation reactions. This compound offers a balance between solubility, flexibility, and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O5S/c1-2-3-4-8-19(27)23-10-12-30-14-15-31-13-11-24-20(28)9-6-5-7-18-21-17(16-32-18)25-22(29)26-21/h1,17-18,21H,3-16H2,(H,23,27)(H,24,28)(H2,25,26,29)/t17-,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIRHLAYBWVOOC-WFXMLNOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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